2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol
Overview
Description
Cholest-5-en-3-ol is a natural product found in Mus musculus, Bugula neritina, and other organisms with data available.
Biological Activity
The compound 2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol is a complex steroidal structure belonging to the class of cholestane steroids. Its unique tetracyclic framework and specific substituents contribute to its biological activity and potential applications in pharmacology and biochemistry.
Property | Value |
---|---|
Molecular Formula | C27H46O |
Molecular Weight | 386.70 g/mol |
Exact Mass | 386.3549 g/mol |
Topological Polar Surface Area (TPSA) | 20.20 Ų |
LogP | 8.70 |
H-Bond Acceptor | 1 |
H-Bond Donor | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cholesterol metabolism and signaling pathways. It has been identified as a substrate and inhibitor for several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and synthesis of steroid hormones.
Key Targets:
Target | Activity | Assay Type |
---|---|---|
Cholesterol 24-hydroxylase | Kd: 670 nM | Super-PRED |
Nuclear receptor ROR-gamma | EC50: 20 nM | Super-PRED |
Pharmacological Implications
Studies have shown that compounds similar to This compound exhibit significant effects on lipid profiles and may influence pathways related to inflammation and metabolic disorders. The compound's high lipophilicity (LogP > 8) suggests potential for bioaccumulation and interaction with lipid membranes, which could enhance its bioavailability in target tissues.
Case Studies
-
Cholesterol Metabolism:
A study highlighted the role of similar steroid compounds in modulating cholesterol levels in vivo, demonstrating a reduction in LDL cholesterol when administered in a controlled environment. -
Inflammatory Response:
Research indicates that this class of compounds can influence inflammatory markers, suggesting potential therapeutic avenues for conditions such as atherosclerosis and other cardiovascular diseases. -
CYP Enzyme Interaction:
Investigations into the inhibition profiles of various CYP enzymes revealed that this compound could significantly alter drug metabolism, necessitating further studies on drug-drug interactions.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of This compound :
- Bioavailability Studies: Assessments have shown variable absorption rates depending on formulation and delivery method.
- Toxicological Profiles: Initial assessments suggest low toxicity; however, comprehensive studies are necessary to evaluate long-term effects.
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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